molecular formula C9H5BrFNO2 B1410508 4-Bromo-2-cyano-3-fluorophenylacetic acid CAS No. 1806848-84-9

4-Bromo-2-cyano-3-fluorophenylacetic acid

Cat. No.: B1410508
CAS No.: 1806848-84-9
M. Wt: 258.04 g/mol
InChI Key: GXOSHRIKQDZIIH-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-fluorophenylacetic acid is a chemical compound with the molecular formula C9H5BrFNO2 and a molecular weight of 258.04 g/mol . This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a phenylacetic acid backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-3-fluorophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-fluorophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-fluorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted phenylacetic acids, amines, and biaryl compounds, which can be further utilized in various chemical syntheses.

Scientific Research Applications

4-Bromo-2-cyano-3-fluorophenylacetic acid has diverse applications in scientific research:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Medicinal Chemistry: The compound is used in the design and development of new drugs, especially those targeting specific biological pathways.

    Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is employed in studies investigating the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-cyano-3-fluorobenzene: Similar structure but lacks the acetic acid moiety.

    4-Bromo-2-cyano-3-fluorophenylalanine: Contains an amino acid backbone instead of acetic acid.

    4-Bromo-2-cyano-3-fluorobenzoic acid: Similar structure but with a benzoic acid moiety.

Uniqueness

4-Bromo-2-cyano-3-fluorophenylacetic acid is unique due to the combination of bromine, cyano, and fluorine substituents on a phenylacetic acid backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-cyano-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-2-1-5(3-8(13)14)6(4-12)9(7)11/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOSHRIKQDZIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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